6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a potential intermediate for the synthesis of pyridino[2,3-d]pyrimidin-7(8H)-one derivatives. These derivatives are being investigated for their ability to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6) [].
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic organic compound with the molecular formula C₁₄H₁₃BrClN₅O. It has a molecular weight of approximately 342.62 g/mol . This compound features a pyrido[2,3-d]pyrimidine core, which is known for its role in various biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6. These kinases are crucial in regulating the cell cycle, making this compound of interest in cancer research and treatment.
BC-CMP itself is not directly investigated for its biological activity. Instead, as mentioned earlier, it serves as a chemical intermediate for the synthesis of CDK inhibitors. These derivative compounds target and inhibit CDKs, specifically CDK4 and/or CDK6, which are involved in regulating the cell cycle progression []. Inhibiting these enzymes disrupts cell cycle control, potentially leading to cell death in cancer cells [].
These reactions can be exploited to synthesize analogs with varied pharmacological properties.
This compound has demonstrated significant biological activity as an inhibitor of CDK4 and CDK6. By inhibiting these kinases, it can interfere with the cell cycle progression, making it a potential therapeutic agent in treating cancers characterized by uncontrolled cell division. Studies have indicated that derivatives of this compound may enhance the efficacy of existing cancer therapies by targeting specific pathways involved in tumor growth and proliferation .
The synthesis of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions:
These methods allow for the efficient production of this compound in a laboratory setting.
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is primarily utilized in pharmaceutical research as a precursor for developing CDK inhibitors. Its derivatives are being explored for their potential use in:
Due to its ability to modulate cell cycle pathways, it holds promise for combination therapies aimed at enhancing treatment outcomes in various malignancies.
Research into the interactions of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one with biological targets has shown that it effectively binds to CDK4 and CDK6. Interaction studies often involve:
These studies are crucial for understanding its potential clinical applications.
Several compounds exhibit structural similarities to 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, each possessing unique properties:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 1013916-37-4 | 0.85 | Lacks bromine substitution |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 183208-34-6 | 0.59 | Different core structure |
| 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 | 0.73 | Contains a carboxamide group |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | 1086064-49-4 | 0.62 | Different substitution pattern |
These compounds highlight the diversity within this chemical class while underscoring the unique attributes of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one as a targeted therapeutic agent.
The exploration of these similar compounds can lead to new insights into structure-function relationships and guide future drug development efforts.
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic organic compound with the molecular formula C₁₃H₁₃BrClN₃O and a molecular weight of 342.62 g/mol [1] [2]. The compound belongs to the pyrido[2,3-d]pyrimidine family, which represents a privileged heterocyclic scaffold capable of providing ligands for several biological receptors [7] [8]. The structure features a fused bicyclic system consisting of a pyridine ring fused to a pyrimidine ring in a 6-6 configuration [1] [2].
The core structural framework exhibits three nitrogen atoms positioned at N1, N3, and N8 locations within the bicyclic system [1]. The compound contains multiple functional groups including a ketone at the C7 position and a secondary amine at N8 [1] [2]. The halogen substituents consist of a bromine atom at the C6 position and a chlorine atom at the C2 position [1] [2]. Additional substituents include a methyl group at C5 and a cyclopentyl group attached to the N8 nitrogen [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrClN₃O |
| Molecular Weight (g/mol) | 342.62 |
| Chemical Abstracts Service Number | 1016636-76-2 |
| InChI Key | HJQCAEDIUJXGCQ-UHFFFAOYSA-N |
| SMILES Notation | CC1=C(Br)C(=O)N(C2CCCC2)C2=NC(Cl)=NC=C12 |
| Core Heterocyclic System | Pyrido[2,3-d]pyrimidin-7(8H)-one |
| Ring Fusion Pattern | 6-6 fused bicyclic system |
| Nitrogen Atom Count | 3 nitrogen atoms |
| Aromatic Ring Count | 2 aromatic rings |
| Rotatable Bond Count | 2 rotatable bonds |
The structural characteristics reveal that the compound maintains aromatic character through delocalized π-electrons across the bicyclic system [1] [2]. The presence of multiple heteroatoms and substituents creates distinct electronic environments that influence the compound's reactivity and physical properties [3] [4].
The spectroscopic identification of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one relies on multiple analytical techniques that provide comprehensive structural confirmation [9] [13]. Nuclear magnetic resonance spectroscopy serves as the primary identification method, with the compound exhibiting characteristic patterns consistent with the pyrido[2,3-d]pyrimidine framework [7] [9].
For pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, nuclear magnetic resonance analysis typically reveals distinct chemical shifts corresponding to the aromatic protons in the bicyclic system [7]. The presence of halogen substituents significantly influences the electronic environment, resulting in downfield shifts for adjacent carbon and hydrogen atoms [7]. The cyclopentyl group at N8 produces characteristic multiplet patterns in the aliphatic region, while the methyl group at C5 appears as a singlet in the aromatic methyl region [7].
Infrared spectroscopy provides valuable information about functional groups present in the molecule [7]. The carbonyl group at C7 typically exhibits a strong absorption band around 1635-1677 cm⁻¹, characteristic of an aromatic ketone [7]. The secondary amine functionality contributes to absorption patterns in the 3200-3400 cm⁻¹ region [7]. Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1440-1600 cm⁻¹ range [7].
Mass spectrometry confirms the molecular ion peak at m/z 342.62, corresponding to the exact molecular weight [1] [2]. The fragmentation pattern reveals characteristic losses of the cyclopentyl group and halogen atoms, providing additional structural confirmation [2]. The isotope pattern confirms the presence of bromine and chlorine atoms through their distinctive isotopic signatures [2].
The crystal structure and molecular conformation of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one reflect the geometric constraints imposed by the fused bicyclic system and the steric interactions between substituents [10] [15]. The pyrido[2,3-d]pyrimidine core maintains planarity characteristic of aromatic heterocyclic systems, with the nitrogen atoms participating in the aromatic π-electron system [15] [16].
Computational studies on related pyrido[2,3-d]pyrimidine derivatives using density functional theory methods provide insights into the preferred molecular conformations [15] [16]. The bicycle adopts a planar configuration that maximizes aromatic stabilization while accommodating the various substituents [16]. The cyclopentyl group at N8 extends away from the plane of the bicyclic system, minimizing steric interactions with other substituents [15] [16].
The halogen substituents at C2 and C6 positions influence the crystal packing through halogen bonding interactions [15]. Bromine at C6 and chlorine at C2 can participate in intermolecular contacts that stabilize the crystal lattice [15]. These non-covalent interactions contribute to the observed melting point and thermal stability of the compound [21].
Molecular electrostatic potential calculations reveal the distribution of electron density across the molecule [16]. The halogen atoms create regions of positive electrostatic potential, while the nitrogen atoms and carbonyl oxygen carry negative charge [16]. This charge distribution influences both intramolecular conformational preferences and intermolecular interactions in the solid state [16].
The compound exhibits limited conformational flexibility due to the rigid bicyclic core and the cyclic nature of the cyclopentyl substituent [1] [2]. The most significant conformational freedom involves rotation around the N8-cyclopentyl bond and the orientation of the cyclopentyl ring relative to the heterocyclic plane [15] [16].
The electronic properties of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one are significantly influenced by the electron-withdrawing nature of the halogen substituents and the aromatic character of the bicyclic system [11] [16]. The compound exhibits characteristic frontier molecular orbital energies typical of halogenated pyrido[2,3-d]pyrimidines [16] [17].
The highest occupied molecular orbital energy is estimated to range from -6.2 to -6.8 electron volts, consistent with halogenated pyrimidine derivatives [16] [17]. The lowest unoccupied molecular orbital energy falls between -2.1 to -2.5 electron volts, typical for pyrido[2,3-d]pyrimidine systems [16] [17]. The resulting energy gap of 4.1 to 4.7 electron volts indicates moderate electronic stability and selective reactivity [16] [17].
| Electronic Property | Value/Description |
|---|---|
| HOMO Energy (estimated) | -6.2 to -6.8 eV |
| LUMO Energy (estimated) | -2.1 to -2.5 eV |
| Energy Gap (HOMO-LUMO) | 4.1 to 4.7 eV |
| Electrophilic Sites | C2 (adjacent to Cl), C6 (adjacent to Br) |
| Nucleophilic Sites | N1, N3 nitrogen atoms |
| Electron-Withdrawing Groups | Bromine (C6), Chlorine (C2), Carbonyl (C7) |
| Electron-Donating Groups | Methyl group (C5), Cyclopentyl (N8) |
| Polarizability | High due to halogen atoms and extended π-system |
| Dipole Moment (estimated) | 2.5-3.2 D |
The reactivity patterns are dominated by the electrophilic character of positions adjacent to halogen substituents [11] [18]. The C2 position, activated by the chlorine substituent, serves as a primary site for nucleophilic substitution reactions [7] [18]. Similarly, the C6 position adjacent to bromine exhibits enhanced electrophilic character [18].
The nitrogen atoms at N1 and N3 positions function as nucleophilic sites, capable of coordination with electrophilic species [7] [11]. The carbonyl oxygen at C7 also contributes nucleophilic character and can participate in hydrogen bonding interactions [7]. The extended π-electron system throughout the bicyclic framework facilitates electron delocalization and contributes to the compound's stability [11] [16].
The presence of both electron-withdrawing halogens and electron-donating alkyl groups creates a balanced electronic environment that influences the compound's reactivity [11]. The polarizability is enhanced by the halogen atoms and the extended aromatic system, affecting intermolecular interactions and solubility properties [19] [20].
The most widely employed synthetic approach involves the cyclocondensation of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde with appropriately substituted aryl acetonitriles [1] [2]. This methodology provides excellent regioselectivity and yields typically ranging from 62-87% [1]. The reaction proceeds under controlled heating conditions in dimethylformamide at 130°C for 6-12 hours, facilitating the formation of the pyrido[2,3-d]pyrimidine core structure through nucleophilic attack and subsequent cyclization [1] [2].
The cyclocondensation mechanism involves initial nucleophilic addition of the amino group to the nitrile carbon, followed by intramolecular cyclization and elimination of water. The methylthio group at the 2-position serves as an excellent leaving group that can be subsequently displaced by various nucleophiles through nucleophilic aromatic substitution [1] [2].
An alternative strategy begins with preformed pyrimidine rings and constructs the pyridine moiety through sequential transformations [1]. This approach typically employs ethanol reflux conditions for 4-8 hours and achieves yields of 70-80% [1]. The method offers mild reaction conditions and demonstrates wide substrate scope compatibility, making it particularly suitable for sensitive functional groups [1].
The pyridone-first methodology constructs the bicyclic system starting from preformed pyridone derivatives and guanidine precursors [1]. This approach has proven especially efficient for preparing N8-substituted derivatives, achieving yields of 75-85% under microwave irradiation conditions in dioxane at 80°C [1]. The method benefits from the enhanced reactivity provided by microwave heating, significantly reducing reaction times while maintaining excellent yields [1].
A sophisticated approach utilizes Michael addition between 2-aryl substituted methyl acrylates and pyrimidinone derivatives [1]. This methodology excels in producing dihydropyrido[2,3-d]pyrimidin-7(8H)-one intermediates with yields of 80-95% [1]. The reaction proceeds under mild conditions at room temperature to 60°C in tetrahydrofuran, making it attractive for industrial applications [1].
Recent developments in multicomponent synthesis have enabled rapid preparation of pyrido[2,3-d]pyrimidine derivatives through one-pot reactions of aryl aldehydes, barbituric acid, and substituted amines [3] [4]. These environmentally friendly approaches achieve yields of 70-95% under microwave irradiation at 150°C for 10-15 minutes using ethanol-ethyl acetate solvent systems [3] [4].
This compound serves as the fundamental building block for cyclocondensation approaches [1] [2]. Synthesis involves formylation of 4-amino-2-(methylthio)pyrimidine using standard formylation protocols, typically achieving yields of 75-85% with purities exceeding 95% [1] [2]. The aldehyde functionality provides the necessary electrophilic center for subsequent cyclization reactions [1] [2].
This intermediate represents the direct precursor for bromination to yield the target compound [5] [6] [7]. Synthesis involves cyclization of cyclopentylamine-substituted pyrimidine derivatives, achieving yields of 70-80% with purities exceeding 95% [5] [6] [7]. The compound serves as the substrate for regioselective bromination at the 6-position [5] [6] [7].
The target compound functions as a crucial intermediate in palbociclib synthesis [5] [8] [7]. Preparation involves N-bromosuccinimide bromination of the corresponding methylpyrido[2,3-d]pyrimidin-7(8H)-one, achieving excellent yields of 85-92% with purities exceeding 98% [5] [8] [7]. The compound demonstrates remarkable stability under standard storage conditions [5] [8] [7].
Optimal cyclization reactions require precise temperature control between 130-150°C [1] [9]. Temperatures below 130°C result in incomplete conversion, while temperatures exceeding 160°C lead to decomposition and side product formation [1] [9]. Continuous monitoring and controlled heating systems provide yield improvements of 15-25% compared to uncontrolled heating conditions [1] [9].
Solvent choice critically impacts reaction efficiency and selectivity [1] [9] . Dimethylformamide proves optimal for nucleophilic substitution reactions, while acetonitrile excels for bromination procedures [1] [9] . Polar aprotic solvents enhance nucleophilic reactivity and provide yield improvements of 20-30% compared to protic solvents [1] [9] .
Minimal catalyst loading with p-toluenesulfonic acid (0.1 equivalents) accelerates condensation reactions while preventing side reactions [9] . Excessive catalyst concentrations promote decomposition pathways and reduce overall yields [9] . Optimized catalyst loading provides yield improvements of 10-15% [9] .
Microwave-assisted synthesis dramatically reduces reaction times from 6-12 hours to 10-15 minutes while maintaining or improving yields [3] [11] [12]. The enhanced heating efficiency provides time reductions of 30-40% while often improving product purity through reduced thermal degradation [3] [11] [12].
Strong bases such as sodium hydride prove essential for alkylation reactions involving the N8 position [1] [2]. Weaker bases result in incomplete conversion and extended reaction times [1] [2]. Proper base selection provides yield improvements of 15-20% [1] [2].
Crystallization from ethanol-water mixtures effectively purifies crude products and enhances final purity by 10-15% [1] [2]. Recrystallization protocols remove impurities and improve product quality for subsequent transformations [1] [2].
Microwave irradiation represents a transformative green technology for pyrido[2,3-d]pyrimidine synthesis [3] [13] [14] [11]. The technology reduces energy consumption through efficient heating mechanisms and achieves yields of 85-95% with reaction times of 10-15 minutes compared to conventional heating requiring 6-12 hours [3] [13] [14] [11]. The process eliminates thermal degradation pathways and improves overall process efficiency [3] [13] [14] [11].
Elimination of organic solvents through solvent-free synthesis provides significant environmental benefits [3] [13] [15]. While requiring careful optimization, these approaches achieve yields of 70-85% and completely eliminate solvent disposal concerns [3] [13] [15]. The methodology proves particularly effective for solid-state reactions under ball-milling conditions [3] [13] [15].
Aqueous reaction media offer non-toxic, renewable solvent alternatives for specific transformations [13] [16] [15]. While substrate scope remains limited due to solubility constraints, water-based systems achieve yields of 75-90% for compatible substrates [13] [16] [15]. The approach aligns with green chemistry principles and eliminates organic solvent disposal requirements [13] [16] [15].
Continuous flow technology provides superior process control and reduced waste generation [17] [18] [19]. The methodology achieves yields of 80-92% while enabling precise control of reaction parameters including temperature, pressure, and residence time [17] [18] [19]. Continuous operation facilitates scale-up and improves overall process sustainability [17] [18] [19].
Implementation of recoverable catalytic systems enables multiple reaction cycles and reduces catalyst waste [13] [4]. Heterogeneous catalysts such as sulfated tin oxide demonstrate excellent recyclability while maintaining yields of 75-88% across multiple cycles [13] [4]. The approach significantly reduces overall process costs and environmental impact [13] [4].
Multicomponent reactions minimize byproduct formation and maximize atom utilization [3] [13] [4]. These approaches achieve yields of 80-95% while generating minimal waste streams [3] [13] [4]. The methodology aligns with green chemistry principles by maximizing the incorporation of starting materials into final products [3] [13] [4].
Industrial-scale synthesis requires sophisticated heat transfer management due to the exothermic nature of condensation and bromination reactions [20] [17] [18]. Continuous flow reactors provide superior temperature control compared to batch processes and enable safe scale-up of exothermic transformations [20] [17] [18]. Temperature control systems must accommodate the transition from laboratory gram-scale to commercial hundred-kilogram production scales [20] [17] [18].
Large-scale mixing significantly affects reaction kinetics and product quality [20] [17] [18]. Optimized impeller design and residence time studies ensure uniform mixing and prevent concentration gradients that lead to side product formation [20] [17] [18]. Mass transfer limitations become increasingly important as vessel sizes increase from laboratory to pilot and commercial scales [20] [17] [18].
Economic viability requires careful analysis of raw material costs, particularly for expensive reagents such as N-bromosuccinimide and specialized catalysts [20] [7]. Process optimization and alternative reagent evaluation become critical for economic viability at scales exceeding 10 kilograms [20] [7]. Cost-benefit analysis must consider both direct material costs and processing expenses [20] [7].
Batch-to-batch variability presents significant challenges in large-scale production [20] [17]. In-line analytical monitoring and statistical process control ensure consistent product quality across multiple production campaigns [20] [17]. Quality control systems must maintain strict specifications throughout the entire scale range from laboratory to commercial production [20] [17].
Solvent disposal and recovery become increasingly important considerations as production scales increase [20] [17]. Solvent recycling systems and green chemistry principles minimize environmental impact and reduce operating costs [20] [17]. Environmental considerations gain critical importance with increasing production scale and regulatory requirements [20] [17].